An In-Depth Technical Guide to 2'-Hydroxy-3-phenylpropiophenone (C15H14O2)
An In-Depth Technical Guide to 2'-Hydroxy-3-phenylpropiophenone (C15H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-3-phenylpropiophenone, a molecule with the chemical formula C15H14O2. This document consolidates available data on its chemical and physical properties, spectroscopic profile, synthesis protocols, and known biological activities. Particular emphasis is placed on its potential as an antiarrhythmic and local anesthetic agent, drawing parallels with its well-studied derivative, propafenone. This guide aims to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Chemical and Physical Properties
2'-Hydroxy-3-phenylpropiophenone is an organic compound classified as an aromatic ketone and a phenol.[1] It typically presents as a white to off-white or slightly yellow crystalline solid or a colorless to yellow liquid.[1][2][3]
Table 1: Physicochemical Properties of 2'-Hydroxy-3-phenylpropiophenone
| Property | Value | Reference(s) |
| Molecular Formula | C15H14O2 | [4][5] |
| Molecular Weight | 226.27 g/mol | [4][6] |
| CAS Number | 3516-95-8 | [4] |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropan-1-one | [5] |
| Synonyms | 2'-Hydroxydihydrochalcone, o-Hydroxy-beta-phenyl propiophenone, Propafenone Impurity A | [2][5] |
| Melting Point | 36-37 °C | [2][6] |
| Boiling Point | 158 °C at 2 mmHg | [2] |
| Refractive Index (n20/D) | 1.5968 | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, chloroform, dichloromethane, and ethyl acetate. | [1][2] |
| Appearance | White to off-white crystalline powder or solid; slightly yellow crystals. | [1][2] |
Spectroscopic Data
The structural identity of 2'-Hydroxy-3-phenylpropiophenone has been confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 2'-Hydroxy-3-phenylpropiophenone
| Technique | Key Data Points |
| ¹H NMR | Data available confirming the proton environments of the molecule. |
| ¹³C NMR | Spectral data available for the carbon skeleton. |
| Mass Spectrometry (MS) | Mass-to-charge ratio data confirming the molecular weight. |
| Infrared (IR) Spectroscopy | Spectra available showing characteristic functional group absorptions. |
| Ultraviolet (UV) Spectroscopy | λmax: 324nm (in Methanol)[2] |
Synthesis of 2'-Hydroxy-3-phenylpropiophenone
A common method for the synthesis of 2'-Hydroxy-3-phenylpropiophenone involves the reduction of 2'-hydroxychalcone. Another documented synthesis proceeds via an O-arylation of 3-phenylpropionic acid.
Experimental Protocol: Synthesis via O-arylation
This protocol is a typical procedure for the O-arylation of aliphatic carboxylic acids with arynes.[4]
Materials:
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
3-Phenylpropionic acid
-
Sodium hydroxide (NaOH)
-
Cesium fluoride (CsF)
-
Acetonitrile (CH3CN)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.68 mmol) and 3-phenylpropionic acid (3.4 mmol) in acetonitrile (4.0 mL), add sodium hydroxide (80 mg, 2.0 mmol) under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes at room temperature.
-
Add cesium fluoride (410 mg, 2.7 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to obtain the desired product, 2'-Hydroxy-3-phenylpropiophenone.[4]
Biological Activity and Potential Signaling Pathways
Derivatives of 2'-Hydroxy-3-phenylpropiophenone have demonstrated notable antiarrhythmic and local anesthetic activities.[3] The biological actions of this compound are likely mediated through the modulation of ion channels, a mechanism shared by its derivative, propafenone.
Antiarrhythmic Activity
The antiarrhythmic effects of compounds structurally related to 2'-Hydroxy-3-phenylpropiophenone, such as propafenone, are primarily attributed to the blockade of voltage-gated sodium channels in cardiac muscle cells.[7][8] This action decreases the excitability of the cells and slows the conduction of electrical impulses, thereby helping to restore a normal heart rhythm.[8][9] Propafenone is classified as a Class 1C antiarrhythmic agent.[7] Additionally, some related compounds exhibit beta-adrenergic blocking properties, which can also contribute to their antiarrhythmic effects.[7]
Local Anesthetic Activity
The local anesthetic properties of 2'-Hydroxy-3-phenylpropiophenone derivatives are also linked to the blockade of voltage-gated sodium channels, but in peripheral nerves. By reversibly binding to these channels, the compound inhibits the influx of sodium ions necessary for the depolarization of the nerve cell membrane. This action prevents the generation and propagation of nerve impulses, resulting in a loss of sensation in the localized area.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the antiarrhythmic and local anesthetic activities of 2'-Hydroxy-3-phenylpropiophenone, based on standard pharmacological methods and studies of related compounds.
In Vivo Antiarrhythmic Assay (Animal Model)
Objective: To evaluate the efficacy of 2'-Hydroxy-3-phenylpropiophenone in suppressing chemically-induced cardiac arrhythmias in an animal model.
Materials:
-
2'-Hydroxy-3-phenylpropiophenone
-
Anesthetic agent (e.g., pentobarbital)
-
Arrhythmia-inducing agent (e.g., aconitine or chloroform/epinephrine)
-
Saline (vehicle control)
-
Positive control (e.g., propafenone or lidocaine)
-
Animal model (e.g., rats or guinea pigs)
-
ECG recording equipment
Procedure:
-
Anesthetize the animal and record a baseline electrocardiogram (ECG).
-
Administer the vehicle control, positive control, or 2'-Hydroxy-3-phenylpropiophenone at various doses intravenously or intraperitoneally.
-
After a predetermined time, induce arrhythmia by administering the arrhythmogenic agent.
-
Continuously monitor the ECG for the onset and duration of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).
-
Analyze the ECG data to determine the protective effect of the test compound against the induced arrhythmia compared to the control groups.
In Vitro Electrophysiology (Patch-Clamp Technique)
Objective: To characterize the effects of 2'-Hydroxy-3-phenylpropiophenone on specific ion channels (e.g., voltage-gated sodium channels) in isolated cardiomyocytes or cell lines expressing these channels.
Materials:
-
2'-Hydroxy-3-phenylpropiophenone
-
Isolated cardiomyocytes or a suitable cell line (e.g., HEK293 cells) transfected with the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Appropriate intracellular and extracellular recording solutions
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope of the patch-clamp setup and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit and record the ionic currents through the channel of interest (e.g., a series of depolarizing steps to activate sodium channels).
-
After obtaining a stable baseline recording, perfuse the cell with a solution containing 2'-Hydroxy-3-phenylpropiophenone at a specific concentration.
-
Record the changes in the ionic current (e.g., reduction in peak current amplitude, changes in channel kinetics) in the presence of the compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Repeat with different concentrations to establish a dose-response curve.
Conclusion
2'-Hydroxy-3-phenylpropiophenone is a compound with a well-defined chemical structure and established synthesis routes. Its biological activities, particularly its potential as an antiarrhythmic and local anesthetic agent, warrant further investigation. The likely mechanism of action, through the modulation of voltage-gated sodium channels, positions it as a molecule of interest for drug development programs targeting conditions associated with cellular hyperexcitability. This technical guide provides a solid foundation for future research into the pharmacological profile and therapeutic applications of 2'-Hydroxy-3-phenylpropiophenone.
References
- 1. youtube.com [youtube.com]
- 2. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. 2'-Hydroxy-3-phenylpropiophenone | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2 -Hydroxy-3-phenylpropiophenone 97 3516-95-8 [sigmaaldrich.com]
- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 8. Propafenone - Wikipedia [en.wikipedia.org]
- 9. Propafenone (Rythmol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
